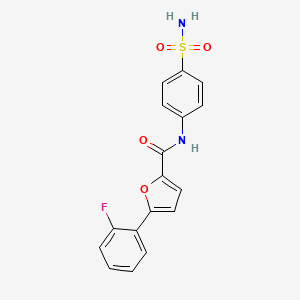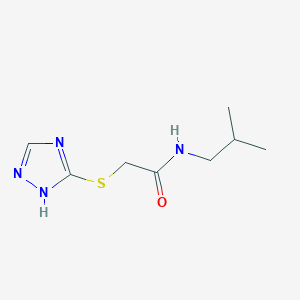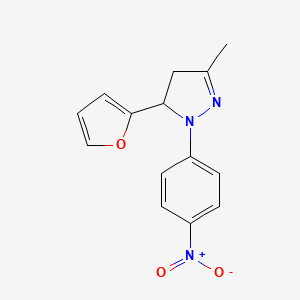
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (FSPFC) is a small molecule that has been extensively studied for its potential applications in scientific research. FSPFC is an organofluorine compound, which is a type of compound that contains at least one atom of fluorine. It has a wide range of applications, from being used in drug development to being used in laboratory experiments.
Scientific Research Applications
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been used in drug development as a potential therapeutic agent, due to its ability to modulate a variety of biological pathways. It has also been used in laboratory experiments to study the effects of fluorine on the structure and function of proteins and other biomolecules. Additionally, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been used as a probe in imaging studies to visualize the distribution of fluorinated compounds in living cells.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is not yet fully understood, but it is believed to involve the formation of a covalent bond between the fluorine atom and a biomolecule, such as a protein or a lipid. This covalent bond is thought to alter the structure and/or function of the biomolecule, leading to changes in the cell’s physiology. Additionally, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide may also interact with other molecules in the cell, leading to further changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide have been widely studied. It has been shown to modulate a variety of biological pathways, including the activation of certain transcription factors and the inhibition of certain enzymes. Additionally, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has been shown to affect the expression of certain genes and proteins, as well as the production of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in a variety of different forms. Additionally, it has a relatively low toxicity, making it safe for use in experiments. However, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide also has some limitations for use in laboratory experiments. It is not very stable in solution, and it can be difficult to control the concentration of the compound in experiments. Additionally, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide can interact with other molecules in the cell, leading to unexpected effects.
Future Directions
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. These include further research into its mechanism of action, its potential applications in drug development, and its use as a probe in imaging studies. Additionally, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide could be used to study the effects of fluorinated compounds on other biomolecules, such as DNA and RNA, as well as to study the effects of fluorinated compounds on cellular processes, such as gene expression and signal transduction. Finally, 5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide could be used to study the effects of fluorinated compounds on the environment, as well as their potential toxicity.
Synthesis Methods
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide can be synthesized using a variety of methods, including the Williamson ether synthesis, the N-alkylation of 4-sulfamoylphenyl furan-2-carboxamide, and the direct fluorination of 5-phenyl-N-(4-sulfamoylphenyl)furan-2-carboxamide. In the Williamson ether synthesis, a nucleophilic substitution reaction is used to form an ether. In the N-alkylation of 4-sulfamoylphenyl furan-2-carboxamide, an alkyl halide is reacted with 4-sulfamoylphenyl furan-2-carboxamide in the presence of a base. Finally, in the direct fluorination of 5-phenyl-N-(4-sulfamoylphenyl)furan-2-carboxamide, a fluorinating reagent is used to replace the hydrogen atom on the 5-phenyl-N-(4-sulfamoylphenyl)furan-2-carboxamide molecule.
properties
IUPAC Name |
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c18-14-4-2-1-3-13(14)15-9-10-16(24-15)17(21)20-11-5-7-12(8-6-11)25(19,22)23/h1-10H,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOSLKFWFHVKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423246.png)
![3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid](/img/structure/B6423257.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)
![5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B6423282.png)

![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423307.png)
![1-[3-(diethylamino)propyl]-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423313.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6423326.png)

![2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423350.png)

![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)